N-[3-(methylsulfanyl)phenyl]-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide
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Overview
Description
N-[3-(methylsulfanyl)phenyl]-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide is a complex organic compound with potential applications in multiple fields, including chemistry, biology, medicine, and industry. Its structure features a combination of phenyl, oxadiazole, and pyridine units, which might contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(methylsulfanyl)phenyl]-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions:
Formation of the oxadiazole ring: This might be achieved by cyclization reactions of precursors such as hydrazides with carboxylic acids or their derivatives, often under dehydrating conditions.
Introduction of the pyridine moiety: The oxadiazole derivative can then react with suitable reagents like β-keto esters to form the 1,2-dihydropyridine ring. Typical conditions may include the use of base catalysts and organic solvents.
Linking of the acetamide and phenyl groups: The final steps might involve amide bond formation between intermediates, using coupling agents like EDCI (ethyl(dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In industrial settings, the process might be scaled up with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactions, robust purification steps like recrystallization or chromatography, and automated systems for reaction monitoring and control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound could undergo oxidation reactions, particularly at the sulfur and nitrogen atoms, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve reagents such as sodium borohydride or lithium aluminum hydride, targeting the oxadiazole or pyridine rings.
Substitution: Electrophilic or nucleophilic substitution reactions might occur on the aromatic phenyl and pyridine rings, facilitated by reagents like halogens or nucleophiles like amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and transition metal catalysts under aqueous or organic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, often in polar solvents like THF or ethanol.
Substitution: Halogens (e.g., bromine, chlorine), amines, and strong bases or acids as catalysts.
Major Products
The specific products depend on the reaction conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while reduction might generate reduced heterocycles or amine derivatives. Substitution reactions could introduce various functional groups, modifying the compound's properties.
Scientific Research Applications
N-[3-(methylsulfanyl)phenyl]-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide has diverse applications:
Chemistry: As a building block in organic synthesis and a ligand in coordination chemistry.
Biology: Potential as a bioactive compound in studies of enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine: Investigation as a lead compound for drug development, targeting specific pathways in disease mechanisms.
Industry: Use as a precursor or intermediate in the production of specialty chemicals, dyes, or materials.
Mechanism of Action
The specific mechanism of action would depend on the compound's application. Generally, it might involve:
Molecular Targets: Binding to proteins, enzymes, or receptors, altering their activity.
Pathways Involved: Interaction with cellular signaling pathways, such as kinase cascades, oxidative stress responses, or gene expression regulation.
Comparison with Similar Compounds
1,2,4-oxadiazole derivatives
1,2-dihydropyridine derivatives
Acetamide derivatives
These compounds share structural motifs but differ in their specific substitutions and functional groups, which influence their reactivity, biological activity, and applications
So, that’s the overview
Properties
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3S/c1-30-17-10-5-9-16(13-17)23-19(27)14-26-12-6-11-18(22(26)28)21-24-20(25-29-21)15-7-3-2-4-8-15/h2-13H,14H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIHXZYUORLDKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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